molecular formula C21H13ClLiN B12612818 lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide CAS No. 650141-60-9

lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide

Cat. No.: B12612818
CAS No.: 650141-60-9
M. Wt: 321.8 g/mol
InChI Key: WTWMHAQKFMORPR-UHFFFAOYSA-N
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Description

Lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide is a complex organic compound that belongs to the indole derivative family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . The resulting tricyclic indole can then be further modified to introduce the chloro and phenyl groups at specific positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell proliferation, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    2-chloro-5-phenylindole: A simpler indole derivative with fewer functional groups.

    Indeno[1,2-b]indole: The parent compound without the chloro and phenyl substitutions.

Uniqueness

Lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide is unique due to its specific substitutions, which confer distinct chemical and biological properties. Its lithium salt form also enhances its solubility and reactivity in certain reactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

650141-60-9

Molecular Formula

C21H13ClLiN

Molecular Weight

321.8 g/mol

IUPAC Name

lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide

InChI

InChI=1S/C21H13ClN.Li/c22-15-10-11-17-14(12-15)13-19-18-8-4-5-9-20(18)23(21(17)19)16-6-2-1-3-7-16;/h1-13H;/q-1;+1

InChI Key

WTWMHAQKFMORPR-UHFFFAOYSA-N

Canonical SMILES

[Li+].[CH-]1C2=C(C=CC(=C2)Cl)C3=C1C4=CC=CC=C4N3C5=CC=CC=C5

Origin of Product

United States

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